

Physical and chemical properties of 2- Phthalimidopropionic acid

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Compound of Interest

Compound Name: *2-Phthalimidopropionic acid*

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An In-Depth Technical Guide to 2- Phthalimidopropionic Acid

Abstract: This technical guide provides a comprehensive overview of **2-Phthalimidopropionic acid** (also known as N-Phthaloyl-DL-alanine), a pivotal molecule in synthetic organic chemistry and drug discovery. The document details its physical and chemical properties, provides validated protocols for its synthesis and analysis, and explores its applications as a protected amino acid building block. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's behavior and utility.

Introduction and Strategic Importance

2-Phthalimidopropionic acid is the phthaloyl-protected form of the racemic amino acid alanine. The phthalimido group serves as a robust and stable protecting group for the primary amine, a common strategy employed to prevent unwanted side reactions and control stereochemistry during complex multi-step syntheses.^[1] Its primary utility lies in peptide synthesis and as a chiral synthon for the preparation of more complex bioactive molecules, including pharmaceuticals.

The core value of using the phthaloyl group resides in its ability to mask the nucleophilicity of the amine across a wide range of reaction conditions. Unlike simpler protecting groups like Boc or Cbz, the phthalimido group is exceptionally stable to acidic conditions. However, it can be

cleanly removed under specific, mild conditions, most notably via hydrazinolysis, making it a strategic choice in synthetic design.^{[1][2]} Understanding the nuanced properties of this molecule is therefore critical for its effective application in the development of novel therapeutics and complex organic scaffolds.

Molecular Structure and Identification

The structure of **2-Phthalimidopropionic acid** features a central propionic acid backbone where the amine at the C2 position is incorporated into a phthalimide ring system. This creates a chiral center at the alpha-carbon.

Caption: Molecular structure of **2-Phthalimidopropionic acid**.

Physical and Crystallographic Properties

2-Phthalimidopropionic acid is a white crystalline solid at room temperature. Its physical properties are critical for handling, reaction setup, and purification. A key feature is its limited solubility in water and non-polar solvents, but appreciable solubility in polar aprotic and alcoholic solvents.

Table 1: Physical and Chemical Identifiers

Property	Value	Reference(s)
IUPAC Name	2-(1,3-Dioxoisooindol-2-yl)propanoic acid	[3]
Synonyms	N-Phthaloyl-DL-alanine, PHT-DL-ALA-OH	[3] [4]
CAS Number	19506-87-7	[1] [3]
Molecular Formula	C ₁₁ H ₉ NO ₄	[1] [5]
Molecular Weight	219.19 g/mol	[1] [5]
Appearance	White to off-white powder or crystal	[3]
Melting Point	155-157 °C	[3]
Solubility	Insoluble in water; Soluble in methanol; Typically soluble in DMSO.	[1] [6]

| pKa | 3.90 ± 0.10 (Predicted) |[\[3\]](#) |

Crystallographic Data: Single-crystal X-ray diffraction analysis of N-Phthaloyl-DL-alanine reveals that molecules crystallize as centrosymmetric dimers. This dimerization is driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O—H…O distance of 2.6005 Å). The propanoic acid group and the phthaloyl moiety adopt a staggered conformation. The crystal packing is further stabilized by van der Waals forces, with a notable absence of significant π–π stacking interactions. This structural information is invaluable for understanding its solid-state behavior and for computational modeling studies.

Chemical Properties and Reactivity Profile

The reactivity of **2-Phthalimidopropionic acid** is governed by its three primary components: the carboxylic acid, the phthalimide ring, and the alpha-proton at the chiral center.

4.1. Acidity and Carboxylic Acid Reactions The carboxylic acid group imparts acidic properties to the molecule, allowing it to undergo typical reactions such as salt formation with bases, esterification with alcohols under acidic catalysis, and conversion to an acyl chloride using reagents like thionyl chloride (SOCl_2). These transformations are fundamental for its use as a building block, for example, in coupling reactions to form amide bonds.

4.2. The Phthalimido Protecting Group The phthalimido group is the defining feature of this molecule from a synthetic utility perspective.

- **Stability:** It is highly stable to strongly acidic conditions that would cleave many other common amine protecting groups (e.g., Boc). It is also robust towards many oxidizing and reducing agents.
- **Electronic and Steric Effects:** The two carbonyl groups are strongly electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom and increases the acidity of the N-H proton in phthalimide itself.^[6] In the context of **2-phthalimidopropionic acid**, this inductive effect can influence the reactivity of nearby C-H bonds. The steric bulk of the group can also direct reactions to occur at more distant, accessible sites on a larger molecule.

4.3. Deprotection: The Ing-Manske Procedure The strategic removal of the phthaloyl group is crucial for revealing the primary amine at the desired stage of a synthesis. The most common and effective method is the Ing-Manske procedure, which utilizes hydrazine (N_2H_4) in a solvent such as ethanol.

Caption: Workflow for the Ing-Manske deprotection of **2-Phthalimidopropionic acid**.

Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on one of the imide carbonyl carbons. This is followed by an intramolecular cyclization and rearrangement that ultimately cleaves the C-N bonds of the imide, releasing the free amine (alanine) and forming the highly stable, cyclic phthalhydrazide, which often precipitates from the reaction mixture, driving the reaction to completion.

Experimental Protocols

5.1. Protocol for Synthesis: Condensation of Alanine and Phthalic Anhydride

This protocol is a reliable method for the laboratory-scale synthesis of **2-Phthalimidopropionic acid**, adapted from established literature procedures.^[1] The causality behind using glacial acetic acid is that it serves as both a solvent and a catalyst, facilitating the dehydration required to form the imide ring.

Materials:

- DL-Alanine
- Phthalic Anhydride
- Glacial Acetic Acid
- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and DL-alanine (1.05 eq).
- Solvent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of phthalic anhydride).
- Reflux: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The solids should dissolve to form a clear solution. The progress can be monitored by TLC.
- Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and remove the acetic acid under reduced pressure using a rotary evaporator. This will yield a viscous oil or solid residue.
- Workup: To the residue, add deionized water and stir vigorously. The product may solidify. If an oil persists, it can be helpful to triturate with a small amount of a water/ether mixture.
- Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and residual acid.

- Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure **2-Phthalimidopropionic acid** as a white crystalline solid. Dry the product in a vacuum oven. A typical yield is 85-95%.[1]

5.2. Protocol for Analytical Characterization: ^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for structural confirmation. The following protocol ensures reliable data acquisition. DMSO-d₆ is a preferred solvent due to the compound's good solubility and the ability to observe the acidic proton of the carboxylic acid.

Materials & Equipment:

- **2-Phthalimidopropionic acid** sample (5-10 mg)
- DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
- NMR tube
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Expected Chemical Shifts (δ , ppm):
 - ~13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). This peak's presence and broadness are characteristic in DMSO.

- ~7.9 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons of the phthalimido group.
- ~4.8 ppm (q, 1H): A quartet for the alpha-proton (-CH-), split by the three methyl protons.
- ~1.6 ppm (d, 3H): A doublet for the methyl protons (-CH₃), split by the single alpha-proton.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Expected Chemical Shifts (δ , ppm):
 - ~171 ppm: Carboxylic acid carbonyl carbon (-COOH).
 - ~167 ppm: Imide carbonyl carbons (-C=O).
 - ~135, 131, 123 ppm: Aromatic carbons.
 - ~49 ppm: Alpha-carbon (-CH-).
 - ~15 ppm: Methyl carbon (-CH₃).

Applications in Drug Discovery and Development

The primary role of **2-Phthalimidopropionic acid** in drug development is as a protected amino acid intermediate.

- Peptide Synthesis: It allows for the controlled incorporation of an alanine residue into a growing peptide chain. The amino group is protected, allowing the carboxylic acid to be activated and coupled to the free amine of another amino acid. After coupling, the phthaloyl group can be removed to expose the new N-terminus for the next coupling step.
- Synthesis of Chiral Molecules: As a racemic mixture, it can be used as a precursor in syntheses where the chirality is introduced later or resolved. The pure enantiomers (N-

Phthaloyl-L-alanine and N-Phthaloyl-D-alanine) are invaluable for asymmetric synthesis, providing access to chiral amines and other stereochemically defined drug candidates.

- Precursor to Bioactive Compounds: The core structure is related to classes of drugs with significant therapeutic value. For example, derivatives of 2-aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, analogues such as 2-phthalimidino-glutaric acid have been investigated as potent inhibitors of tumor metastasis, highlighting the relevance of the phthalimido-scaffold in medicinal chemistry.

Safety and Handling

2-Phthalimidopropionic acid requires careful handling in a laboratory setting due to its hazard profile.

- Hazard Classification: It is classified as acutely toxic if swallowed (Oral, Category 3), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).
- Handling Precautions:
 - Work in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid breathing dust.
 - Avoid contact with skin, eyes, and clothing.
- In Case of Exposure:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Skin: Wash off immediately with plenty of soap and water.
 - Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

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